N-(cyclohexylmethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACYKGCWGLGUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Nitrogen
The nature of substituents on the sulfonamide nitrogen significantly impacts reactivity, solubility, and biological activity. Key comparisons include:
Analysis :
- Compounds with electron-withdrawing groups (e.g., fluorine in ) exhibit altered electronic profiles, improving binding to enzymatic targets. In contrast, bulky substituents (e.g., morpholine in ) may reduce reactivity but enhance selectivity .
Functional Group Modifications
The presence of additional functional groups, such as halogens or heterocycles, further diversifies properties:
| Compound Name | Functional Groups | Biological Activity | Unique Features | Source |
|---|---|---|---|---|
| N-[bis(methylsulfanyl)methylidene]methanesulfonamide | Dithioimidocarbonate and sulfonamide | Enhanced stability | Dual functionality increases reactivity | |
| (R)-N-(1-(4-formylphenyl)ethyl)methanesulfonamide | Formyl and methanesulfonamide | Potential anti-inflammatory | Improved solubility and bioavailability | |
| N-(1-cyano-1-methylethyl)methanesulfonamide | Cyano group | Anti-inflammatory/analgesic | Unique cyano substitution enhances electronic effects |
Analysis :
- The methanesulfonamide core is common across these compounds, but auxiliary groups dictate specificity. For example, the formyl group in facilitates nucleophilic addition reactions, while the cyano group in modulates electron density .
Analysis :
- Halogenated derivatives (e.g., ) demonstrate how electronegative substituents improve interactions with biological targets .
Structural and Crystallographic Insights
Q & A
Q. What are the standard synthetic routes for N-(cyclohexylmethyl)methanesulfonamide, and how are intermediates purified?
Methodological Answer: The compound is typically synthesized via sulfonylation of cyclohexylmethylamine with methanesulfonyl chloride under basic conditions (e.g., NaOH or EtN). Key steps include:
- Alkylation/Sulfonylation : Reacting the amine with methanesulfonyl chloride in dichloromethane or THF at 0–25°C .
- Purification : Crude products are purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
- Yield Optimization : Yields range from 60–85%, depending on reaction time and stoichiometry .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, EtN, DCM, 0°C → RT | Column chromatography (EtOAc/hexane) | 78 | |
| Workup | Aqueous HCl wash, brine drying | Recrystallization (EtOH) | 85 |
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify key signals:
- H: δ 1.0–2.2 (cyclohexyl CH), 3.0 (SOCH), 3.4 (N-CH-cyclohexyl) .
- C: δ 44.5 (SOCH), 55.2 (N-CH), 25–35 (cyclohexyl carbons) .
- X-ray Crystallography : Resolves bond lengths (e.g., S–N: 1.63 Å) and dihedral angles (e.g., 37–40° between cyclohexyl and sulfonamide planes) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H] at m/z 220.1201 for CHNOS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency but may require lower temperatures to avoid side reactions .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonyl transfer, reducing reaction time from 12h to 4h .
- Computational Modeling : DFT calculations predict transition-state energies to identify optimal leaving groups (e.g., Cl vs. Br in sulfonyl halides) .
Q. Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Yield (%) | Side Products (%) |
|---|---|---|---|
| DCM | 25 | 78 | 5 |
| THF | 40 | 65 | 12 |
| DMF | 0 | 82 | 3 |
Q. How can researchers investigate the bioactivity of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or farnesyltransferase using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions (e.g., sulfonamide binding to Zn in enzyme active sites) .
- SAR Studies : Introduce substituents (e.g., halogens, aryl groups) to the cyclohexyl or sulfonamide moiety and correlate with IC values .
Q. How should structural discrepancies in crystallographic data be resolved?
Methodological Answer: Discrepancies in dihedral angles (e.g., 37.91° vs. 40.29° in similar compounds ) arise from crystal packing or torsional flexibility. Resolution strategies include:
- Replicate Experiments : Grow crystals under varied conditions (e.g., solvent, temperature).
- DFT Calculations : Compare experimental angles with gas-phase optimized geometries to assess environmental effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) influencing conformation .
Data Contradiction Analysis Example
Issue : Conflicting reports on sulfonamide bioactivity (e.g., dopamine receptor activation vs. enzyme inhibition ).
Resolution :
- Dose-Response Curves : Test compound at 0.1–100 µM to identify concentration-dependent effects.
- Off-Target Screening : Use panels like Eurofins CEREP to rule out nonspecific binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
